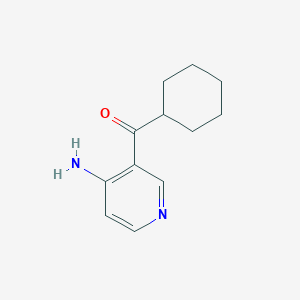

(4-Amino-3-pyridinyl)cyclohexylmethanone

Description

The compound "(4-Amino-3-pyridinyl)cyclohexylmethanone" is a cyclohexylmethanone derivative featuring a pyridine ring substituted with an amino group at the 4-position. Cyclohexylmethanones are commonly studied in medicinal chemistry due to their balanced lipophilicity and capacity for hydrogen bonding, which are critical for drug-like properties. The 4-amino-pyridinyl moiety may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-π stacking .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(4-aminopyridin-3-yl)-cyclohexylmethanone |

InChI |

InChI=1S/C12H16N2O/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,13,14) |

InChI Key |

AYEHWOSQMXSIMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "(4-Amino-3-pyridinyl)cyclohexylmethanone" with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and functional relevance:

Table 1: Structural and Functional Comparison of Cyclohexylmethanone Derivatives

Key Comparisons

Substituent Effects on Solubility and Reactivity The pyrrolidine analog (CAS 936221-79-3) exhibits higher solubility in aqueous media compared to aromatic derivatives due to its saturated heterocycle. However, its lack of aromaticity may reduce target affinity in biological systems . In contrast, the 4-amino-pyridinyl group in the target compound introduces aromaticity and hydrogen-bonding capability, likely improving interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs).

Electrophilic Reactivity and Safety The chloro-fluoro-phenyl derivative (CAS 898769-24-9) demonstrates how electron-withdrawing substituents increase electrophilic reactivity, necessitating stringent safety protocols (e.g., GHS hazard warnings for toxicity) . The amino group in the target compound may reduce such risks but could introduce metabolic instability.

Structural Complexity and Bioactivity The thieno-pyridine derivative (CAS 354119-19-0) highlights the impact of fused ring systems on bioactivity. Its extended conjugation enhances binding to ATP pockets in kinases, though its higher molecular weight (~370 Da) may limit blood-brain barrier penetration . The target compound’s simpler pyridine backbone (~215–220 Da) could offer better pharmacokinetics.

Synthetic Accessibility Patent data (EP 4 374 877 A2) reveals that cyclohexylmethanones are typically synthesized via condensation of amines or anilines with ketone precursors under standard coupling conditions . The target compound’s synthesis would likely follow similar protocols, leveraging commercially available 4-amino-3-pyridinylamine reagents.

Research Findings and Implications

- Pharmacological Potential: Pyridine-based cyclohexylmethanones are frequently explored as kinase inhibitors or CNS agents. The amino group’s role in modulating selectivity (e.g., for JAK2 or BTK inhibitors) is well-documented in analogs .

- Toxicity Considerations: Amino-substituted aromatic compounds often exhibit lower acute toxicity compared to halogenated derivatives (e.g., CAS 898769-24-9) but may require optimization to avoid genotoxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.